N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide: is an organic compound that features a cyanoacetamide group attached to a 3-chloro-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyanoacetic acid or its derivatives under suitable conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
Substitution Reactions: Various substituted phenyl derivatives.
Hydrolysis: Carboxamide or carboxylic acid derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound may be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyanoacetamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506): A compound with similar structural features used as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).
Uniqueness: N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyanoacetamide group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXNYGEOLWCLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353254 | |
Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219529-31-4 | |
Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.